Lucifer Yellow carbohydrazide
Overview
Description
Lucifer Yellow carbohydrazide is a water-soluble dye with excitation/emission peaks of 428/536 nm . It is commonly used for studying neuronal morphology because it contains a carbohydrazide (CH) group that allows it to be covalently linked to surrounding biomolecules during aldehyde fixation .
Synthesis Analysis
Lucifer Yellow was introduced in 1978 and has been extremely useful in studying cell structure and communications . This dye has been used mostly for labelling cells by intracellular injection from microelectrodes . It has been useful for detecting channels such as pannexins, hemichannels and P2×7 purinergic receptors .Molecular Structure Analysis
The molecular structure of Lucifer Yellow CH, Li+ salt is described in the literature . An important use of LY, and in particular for glia, smooth muscle and ICC is for detecting cell-to-cell coupling by gap junctions .Chemical Reactions Analysis
Lucifer Yellow is compounded with carbohydrazide (CH) and prepared as a lithium salt . Other cations such as ammonium or potassium can be used when lithium is undesirable, but the resulting salts are less soluble in water .Physical And Chemical Properties Analysis
Lucifer Yellow carbohydrazide dye is an organic dilithium salt having 6-amino-2-[(hydrazinocarbonyl)amino]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonate as the counterion . It has a role as a fluorochrome .Scientific Research Applications
Neuronal Morphology Studies
Lucifer Yellow CH is a favorite tool for studying neuronal morphology . It contains a carbohydrazide (CH) group that allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . This property makes it particularly useful for visualizing and tracing neurons .
Cell Tracing & Tracking
The compound is used in cell tracing and tracking applications . Its fluorescent properties make it ideal for marking and following the movement of cells over time .
Cell Viability, Proliferation & Function
Lucifer Yellow CH is used in assessing cell viability, proliferation, and function . Its ability to bind to biomolecules allows researchers to monitor these cellular processes .
Membrane Permeability Studies
This compound is commonly used to investigate cell-cell and cell-liposome fusion as well as membrane permeability . It helps in understanding how substances pass through biological membranes .
Gap Junction Studies
Lucifer Yellow CH is used to assess intercellular communication activity through gap junctions . It is often used in scrape-loading assays, a technique used to study the function of gap junctions .
Pinocytosis Studies
The compound is used to study cell uptake during pinocytosis . Pinocytosis is a type of endocytosis, a process by which cells engulf and ingest extracellular fluid and its contents .
Future Directions
properties
IUPAC Name |
dilithium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O9S2.2Li/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15;;/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKCZJYDUKVMGF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Li2N5O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040167 | |
Record name | Lucifer Yellow CH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lucifer Yellow CH | |
CAS RN |
67769-47-5 | |
Record name | Lucifer Yellow CH | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067769475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lucifer Yellow CH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dilithium 6-amino-2-[(hydrazinocarbonyl)amino]-2,3-dihydro-1,3-dioxo-1H-benz[de]isoquinoline-5,8-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LUCIFER YELLOW CARBOHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCO2N780C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.